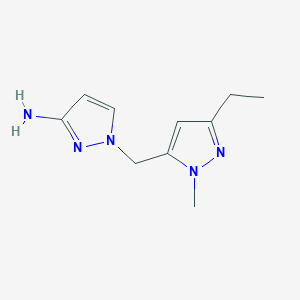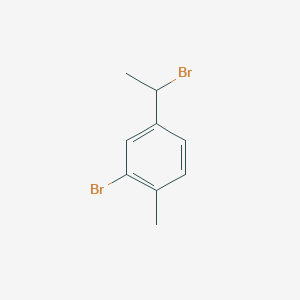
2-Bromo-4-(1-bromoethyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to a benzene ring, with one bromine atom on the second carbon and the other on a side chain at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(1-bromoethyl)-1-methylbenzene. This can be achieved through the following steps:
Starting Material: 4-(1-bromoethyl)-1-methylbenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4-(1-bromoethyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
2-Bromo-4-(1-bromoethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Chemical Research: It is employed in studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. The bromine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but with a ketone group instead of a bromine atom on the side chain.
4-Bromo-1-methyl-2-(1-bromoethyl)benzene: Similar structure but with different positions of the bromine atoms.
2-Bromo-4-methylbenzyl bromide: Similar structure but with a benzyl bromide group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which allows for diverse reactivity and the potential to form a wide range of derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H10Br2 |
|---|---|
分子量 |
277.98 g/mol |
IUPAC名 |
2-bromo-4-(1-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
InChIキー |
AQPXMAXXICECCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







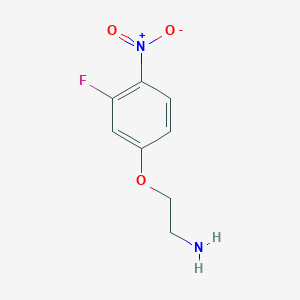
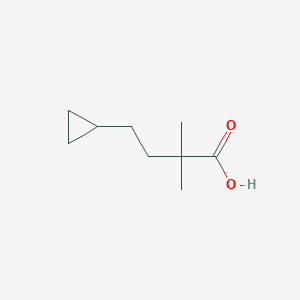
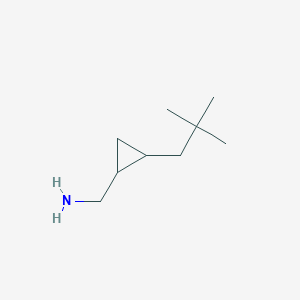

![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)

